molecular formula C12H10O3 B13355317 3-Hydroxy-6-methoxy-2-naphthaldehyde

3-Hydroxy-6-methoxy-2-naphthaldehyde

Cat. No.: B13355317
M. Wt: 202.21 g/mol
InChI Key: FLUROYKJIFUHOK-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthaldehyde, featuring both hydroxy and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-6-methoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . This method typically requires the use of a suitable solvent and controlled reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids or alcohols. This interaction is crucial for its diagnostic and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthaldehyde
  • 6-Methoxy-2-naphthaldehyde
  • 4-Methoxy-1-naphthaldehyde
  • 2-Naphthaldehyde
  • 1-Naphthaldehyde

Uniqueness

3-Hydroxy-6-methoxy-2-naphthaldehyde is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-hydroxy-6-methoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-15-11-3-2-8-4-10(7-13)12(14)6-9(8)5-11/h2-7,14H,1H3

InChI Key

FLUROYKJIFUHOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)C=O)O

Origin of Product

United States

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